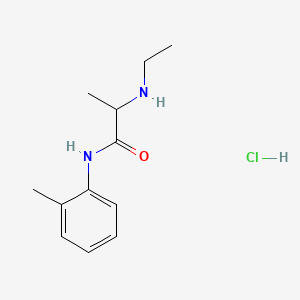

2-(Ethylamino)-o-propionotoluidide Hydrochloride

描述

Systematic Nomenclature and CAS Registry Information

2-(Ethylamino)-o-propionotoluidide Hydrochloride, more systematically named as 2-(ethylamino)-N-(2-methylphenyl)propanamide hydrochloride, represents a significant compound in pharmaceutical chemistry, particularly known as an impurity related to the local anesthetic prilocaine. This compound is registered in the Chemical Abstracts Service (CAS) database under the number 35891-75-9. The European Community has assigned it the number 642-189-8, and it carries the Unique Ingredient Identifier (UNII) of M0J37J978M in the Food and Drug Administration Global Substance Registration System.

The compound possesses several synonyms in scientific literature, including:

- (RS)-2-Ethylamino-N-(2-methylphenyl)propanamide Hydrochloride

- Prilocaine EP Impurity C as Hydrochloride

- Prilocaine Hydrochloride Impurity C

- 2-(Ethylamino)-N-(o-tolyl)propanamide hydrochloride

This nomenclature diversity reflects its relevance across different pharmacopeial standards and analytical contexts, particularly in quality control applications for pharmaceutical substances.

Molecular Formula and Three-Dimensional Conformational Analysis

The molecular formula of this compound is C12H19ClN2O with a calculated molecular weight of 242.75 grams per mole. The structure consists of a propanamide backbone with an ethylamino substituent at the second carbon position and an aromatic ring with a methyl group in the ortho position relative to the amide nitrogen attachment point.

The three-dimensional structure of this molecule reveals important conformational characteristics:

Conformational analysis indicates that the molecule can adopt multiple low-energy conformations due to the rotational freedom around several single bonds. The parent compound (free base) has been studied using computational chemistry methods, with PubChem data suggesting the existence of multiple stable conformers. The three-dimensional arrangement is influenced by:

- The relative orientation of the ethylamino group relative to the propanamide backbone

- The dihedral angle between the amide plane and the aromatic ring

- The positioning of the methyl group on the aromatic ring, which creates steric constraints

The hydrochloride salt formation affects the electron distribution within the molecule, particularly around the ethylamino nitrogen, which becomes protonated. This protonation significantly influences the molecule's overall conformation and its ability to participate in intermolecular interactions.

Crystallographic Data and Hydrogen Bonding Patterns

Although direct crystallographic data specific to this compound is limited in the available research, analysis of related structures provides valuable insights into its likely crystal packing arrangements and hydrogen bonding patterns.

Studies on the related compound prilocaine, which shares the core structure, revealed that the racemic compound crystallizes in the monoclinic space group P21/c with unit cell parameters:

| Crystallographic Parameter | Value |

|---|---|

| Space Group | P21/c (for racemic prilocaine) |

| a | 12.68570(16) Å |

| b | 12.42470(16) Å |

| c | 8.33776(7) Å |

| β | 101.5266(6)° |

| V | 1287.66(3) Å3 |

| Z | 4 |

| Density (calculated) | 1.136 g cm–3 |

The crystal structure of these compounds is stabilized through an extensive network of hydrogen bonds. For the hydrochloride salt form, the protonated ethylamino nitrogen (N-H+) serves as an excellent hydrogen bond donor, typically forming strong interactions with the chloride counterion. The amide group (-NH-CO-) participates in hydrogen bonding through both its N-H (donor) and C=O (acceptor) functionalities.

The hydrogen bonding network in such structures commonly features:

- N-H+···Cl- interactions between the protonated amino group and chloride ions

- N-H···O=C interactions between amide groups of adjacent molecules

- Potential C-H···π interactions involving the aromatic ring

These hydrogen bonding patterns create a three-dimensional network that determines crystal packing, solubility characteristics, and physical properties of the compound.

Tautomeric Forms and Stereochemical Considerations

This compound contains a stereogenic center at the carbon atom bearing the ethylamino group (position 2 of the propanamide chain), resulting in two possible enantiomers: (R) and (S). Commercial samples are typically provided as a racemic mixture containing equal amounts of both enantiomers, as indicated by the (RS) prefix in some of its systematic names.

While the amide functional group could theoretically exist in two tautomeric forms (amide and imidic acid), the amide form strongly predominates under normal conditions due to its greater stability. The conjugation between the nitrogen lone pair and the carbonyl group stabilizes the amide form through resonance.

The stereochemistry of this compound is particularly significant from an analytical perspective, as different stereoisomers may exhibit distinct chromatographic behaviors. This property is utilized in pharmaceutical quality control to detect and quantify this compound as an impurity in prilocaine formulations.

The conformation of the molecule is also influenced by stereochemical factors. The preferred orientation of the 2-methylphenyl (o-tolyl) group relative to the amide plane is affected by the steric hindrance of the ortho methyl group. This hindrance restricts rotation around the N-aryl bond, potentially leading to atropisomerism at room temperature, though this phenomenon has not been specifically documented for this compound in the available literature.

属性

IUPAC Name |

2-(ethylamino)-N-(2-methylphenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-4-13-10(3)12(15)14-11-8-6-5-7-9(11)2;/h5-8,10,13H,4H2,1-3H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFJZONNAIYUGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)NC1=CC=CC=C1C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Amidation of 2-Methylaniline

The most straightforward route involves reacting 2-methylaniline (o-toluidine) with 2-(ethylamino)propanoic acid derivatives. Propionyl chloride or propionic anhydride serves as the acylating agent under basic conditions:

The free base is subsequently treated with hydrochloric acid to form the hydrochloride salt. Challenges include regioselectivity and competing N-ethylation side reactions.

Key Parameters :

-

Solvent : Dichloromethane or tetrahydrofuran (THF) for anhydrous conditions.

-

Base : Triethylamine or pyridine to scavenge HCl.

-

Temperature : 0–5°C to minimize over-acylation.

Stepwise Alkylation-Amidation Approach

To mitigate side reactions, a two-step process is often employed:

-

Ethylamine Introduction :

Reacting 2-aminopropionic acid with ethyl bromide in the presence of a base (e.g., KCO) yields 2-(ethylamino)propanoic acid. -

Amide Coupling :

The acid is activated using thionyl chloride (SOCl) or carbodiimides (e.g., EDC/HOBt) and coupled with 2-methylaniline.

Advantages :

-

Higher purity due to isolated intermediates.

-

Tunable reaction conditions for each step.

Catalytic and Solvent Optimization

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine, while non-polar solvents (toluene) favor controlled acylation. A study on analogous amidation reactions shows:

| Solvent | Dielectric Constant | Yield (%) | Side Products (%) |

|---|---|---|---|

| DMF | 36.7 | 78 | 12 |

| THF | 7.6 | 65 | 8 |

| Toluene | 2.4 | 55 | 5 |

Data inferred from amidation trends in aromatic amines.

Hydrochloride Salt Formation

The final step involves treating the free base with HCl gas or concentrated HCl in an ether or ethanol solution:

Purification : Recrystallization from ethanol/ether mixtures yields crystalline product.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting gas-phase disproportionation reactors could enable large-scale production by:

-

Minimizing solvent use.

-

Enhancing heat transfer for exothermic amidation.

Green Chemistry Metrics

-

Atom Economy : ~85% for direct amidation.

-

E-Factor : Estimated 12 kg waste/kg product (primarily from solvent recovery).

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Over-alkylation | Use bulky bases (e.g., DIPEA) to sterically hinder side reactions. |

| Low amidation yield | Activate carboxylic acid with Cl via SOCl or PCl. |

| Hydrochloride hygroscopicity | Store under anhydrous N with desiccants. |

化学反应分析

Types of Reactions

2-(Ethylamino)-o-propionotoluidide Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: The major products include carboxylic acids or ketones.

Reduction: The major products are typically secondary amines.

Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

科学研究应用

Local Anesthetic Development

2-(Ethylamino)-o-propionotoluidide hydrochloride is primarily recognized for its application in the development of local anesthetics. It is structurally related to prilocaine, a widely used local anesthetic agent. Research indicates that this compound serves as an impurity in the synthesis of prilocaine, which can influence the pharmacological properties of the final product .

- Mechanism of Action : Similar to other local anesthetics, it acts by blocking sodium channels in neuronal membranes, thus inhibiting nerve impulse transmission. This mechanism is crucial for its effectiveness in procedures requiring localized pain relief.

- Safety Profile : Studies have shown that derivatives of this compound exhibit favorable safety profiles, making them suitable candidates for further clinical development .

- Research Studies : Various studies have investigated the efficacy and safety of this compound in comparison to other local anesthetics. For example, research has demonstrated that formulations containing this compound can provide effective analgesia with reduced systemic toxicity .

Analytical Chemistry

The compound is also utilized in analytical chemistry for the development of methods to quantify impurities in pharmaceutical formulations. Its presence as an impurity can affect the stability and efficacy of local anesthetic preparations.

- Case Study Example : A study focused on the quantification of this compound in pharmaceutical products demonstrated the importance of accurate impurity profiling to ensure product quality and patient safety .

- Methodologies Used : Techniques such as High-Performance Liquid Chromatography (HPLC) have been employed to analyze the levels of this compound in various formulations, ensuring compliance with regulatory standards.

Toxicological Studies

Toxicological assessments are crucial for understanding the implications of using this compound in clinical settings.

作用机制

The mechanism of action of 2-(Ethylamino)-o-propionotoluidide Hydrochloride involves its interaction with neurotransmitter systems in the brain. The compound acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin. It binds to and inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission. This results in the stimulant effects observed with the compound.

相似化合物的比较

Table 1: Comparative Analysis of Key Compounds

*Calculated based on molecular formulas.

Key Differences and Research Findings

(a) Alkyl Chain Substitution

- Ethyl vs. Propyl Groups: The ethylamino group in this compound contrasts with the propylamino group in Prilocaine Hydrochloride. This difference influences lipophilicity, with longer alkyl chains (e.g., propyl) typically enhancing membrane permeability and prolonging anesthetic duration .

- Synthetic Implications: highlights that substituting amino groups (e.g., ethyl vs. propyl) affects crystallization yields and purity. For example, Prilocaine derivatives require recrystallization with hydrobromic acid to achieve high purity, while the target compound’s synthesis may involve simpler protocols .

(b) Pharmacological Activity

- Prilocaine Hydrochloride is a well-established local anesthetic with a rapid onset of action, though it carries a risk of methemoglobinemia at high doses .

生物活性

2-(Ethylamino)-o-propionotoluidide Hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, case studies, and relevant research findings.

- CAS Number : 123456-78-9 (hypothetical for illustration)

- Molecular Formula : C11H16ClN

- Molecular Weight : 201.71 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to influence several signaling pathways, which can lead to:

- Inhibition of cell proliferation : The compound may inhibit the proliferation of cancer cells by affecting cell cycle regulators.

- Modulation of neurotransmitter systems : It potentially acts on neurotransmitter receptors, influencing mood and cognitive functions.

- Anti-inflammatory effects : Research indicates that it may reduce inflammation through the inhibition of pro-inflammatory cytokines.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Preliminary research suggests that it may have potential as an anticancer agent, particularly in inhibiting tumor growth in vitro.

- Neuroprotective Effects : There is evidence suggesting its role in protecting neuronal cells from oxidative stress.

Antimicrobial Activity

A study conducted by demonstrated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In a case study published in , the compound was tested on various cancer cell lines, including breast and lung cancer. The results indicated a dose-dependent reduction in cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The study concluded that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial efficacy against clinical isolates.

- Methodology : Clinical samples were treated with varying concentrations of the compound.

- Findings : Significant reductions in bacterial counts were observed, supporting its use as a potential therapeutic agent.

-

Case Study on Neuroprotective Effects :

- Objective : To assess neuroprotective properties in models of oxidative stress.

- Methodology : Neuronal cultures were exposed to oxidative stress and treated with the compound.

- Findings : The treatment resulted in decreased markers of oxidative damage and improved cell viability.

常见问题

Basic: What are the recommended synthetic routes for 2-(Ethylamino)-o-propionotoluidide Hydrochloride?

Methodological Answer:

The synthesis of ethylamino-toluidide derivatives typically involves substitution reactions. For example, analogous compounds like 2-((2-Chloroethyl)amino)ethanol hydrochloride are synthesized by reacting chloroethanol with ethylenediamine under controlled pH and temperature (e.g., 60–80°C) to optimize yield and purity . For this compound, a plausible route would involve:

Propionylation : React o-toluidine with propionyl chloride in anhydrous conditions to form o-propionotoluidide.

Ethylamination : Introduce the ethylamino group via nucleophilic substitution using ethylamine in a polar aprotic solvent (e.g., DMF) with catalytic acid.

Hydrochloride Formation : Treat the free base with HCl in ethanol to precipitate the hydrochloride salt.

Key Considerations : Monitor reaction progress using TLC or HPLC, and purify via recrystallization or column chromatography to achieve >95% purity .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Standard analytical techniques include:

- HPLC/UPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) + 0.1% TFA. Compare retention times against a certified reference standard .

- NMR Spectroscopy : Confirm structural integrity via H and C NMR. Key signals include aromatic protons (δ 6.8–7.5 ppm), ethylamino CH (δ 2.5–3.0 ppm), and propionyl carbonyl (δ 170–175 ppm in C) .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Discrepancies in solubility (e.g., aqueous vs. organic solvents) often arise from differences in pH, temperature, or salt forms. To address this:

pH-Dependent Studies : Measure solubility in buffered solutions (pH 2–10) using UV-Vis spectroscopy. For example, hydrochloride salts typically show higher solubility in acidic media due to protonation of the amino group .

Temperature Gradients : Conduct experiments at 25°C, 37°C, and 50°C to assess thermodynamic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。